4-[(2-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of various benzaldehydes with amino-triazole-thiol compounds. For instance, Nayak and Poojary (2019) demonstrated the synthesis of a related compound, 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, through the treatment with 3,4-dimethoxybenzaldehyde, showcasing the flexibility of triazole chemistry in producing derivatives with potential inhibitory action against human prostaglandin reductase (PTGR2) (Nayak & Poojary, 2019).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by their triazole ring and substituent groups which significantly influence their physical and chemical properties. For example, the X-ray diffraction techniques have been used to determine the molecular structures, revealing how substituent groups like bromobenzyl and dimethoxyphenyl interact with the triazole core to form compounds with specific orientations and hydrogen bonding patterns that affect their reactivity and potential applications (Şahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, reflecting their versatile chemical properties. Their reactions can lead to the formation of novel heterocyclic compounds with significant antibacterial activity, especially against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, showcasing the potential for pharmaceutical applications (Aly, Abdel-Aziz, & Gad, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-(2-bromophenyl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2S/c1-23-14-8-7-11(9-15(14)24-2)16-20-21-17(25)22(16)19-10-12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,21,25)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEKKOBTKZJXHG-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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